Cannabichromanone

Description

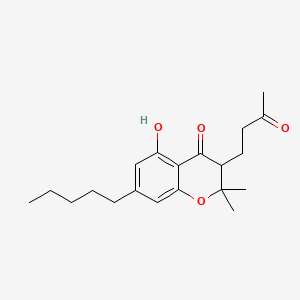

Structure

3D Structure

Properties

CAS No. |

56154-57-5 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-3H-chromen-4-one |

InChI |

InChI=1S/C20H28O4/c1-5-6-7-8-14-11-16(22)18-17(12-14)24-20(3,4)15(19(18)23)10-9-13(2)21/h11-12,15,22H,5-10H2,1-4H3 |

InChI Key |

NHZMSIOYBVIOAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C(C2=O)CCC(=O)C)(C)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Distribution in Cannabis sativa Chemovars

The presence and concentration of Cannabichromanone are not uniform across all varieties of Cannabis sativa. Its distribution is closely linked to the plant's chemotype, which is defined by the profile of its most abundant cannabinoids.

Cannabichromanone and its derivatives have been primarily isolated and identified from high-potency Cannabis sativa varieties. vulcanchem.commdpi.comnih.gov These varieties are characterized by a high concentration of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), typically exceeding 10% by dry weight. nih.govnih.gov Research indicates that the production of Cannabichromanone (CBCN) may have a negative correlation with THC content, suggesting a potential competition for the same biosynthetic precursor, geranyl pyrophosphate.

In one study, the known Cannabichromanone (referred to as compound 1 ) and three new derivatives, Cannabichromanone B (2 ), C (3 ), and D (4 ), were successfully isolated from a high-potency strain of Mexican origin. nih.gov The identification of these compounds was achieved through comprehensive spectroscopic analysis, including HRESIMS, IR, and various 1D and 2D NMR techniques. nih.gov The absolute configuration of the new derivatives was determined using methods such as Mosher ester analysis. nih.gov

**Table 1: Cannabichromanone Derivatives from High-Potency Cannabis sativa*** *This interactive table summarizes the key derivatives of Cannabichromanone identified in high-potency cannabis varieties.

| Compound Name | Compound Number | Variety Source |

|---|---|---|

| Cannabichromanone | 1 | High-Potency C. sativa |

| Cannabichromanone B | 2 | High-Potency C. sativa |

| Cannabichromanone C | 3 | High-Potency C. sativa |

| Cannabichromanone D | 4 | High-Potency C. sativa |

Advanced Chromatographic Isolation Protocols

The isolation of Cannabichromanone is challenging due to its low concentration relative to major cannabinoids. This necessitates multi-step purification protocols that combine different chromatographic techniques to achieve separation and purification.

Semipreparative High-Performance Liquid Chromatography (HPLC) is a critical final step for the purification of Cannabichromanone and its derivatives from enriched fractions. nih.govakjournals.com This technique offers high resolution, allowing for the separation of structurally similar compounds. akjournals.com

In a specific protocol for isolating Cannabichromanone derivatives, a hexane (B92381) extract of high-potency cannabis was first subjected to vacuum liquid chromatography (VLC). nih.gov A subsequent fraction was further purified using column chromatography, and the final isolation was achieved with semipreparative C18 HPLC. nih.gov The mobile phase used was a mixture of acetonitrile (B52724) and water (75:25), which successfully separated the different Cannabichromanone derivatives based on their retention times. nih.govnih.gov

Table 2: HPLC Parameters for Cannabichromanone Derivative Isolation This interactive table details the specific conditions used in the semipreparative HPLC for the final purification of Cannabichromanone derivatives.

| Parameter | Specification |

|---|---|

| Chromatography Type | Semipreparative High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | C18 |

| Mobile Phase | Acetonitrile/Water (MeCN/H₂O) |

| Mobile Phase Ratio | 75:25 |

| Result | Separation and purification of four Cannabichromanone derivatives |

Given that Cannabichromanone is a minor constituent, initial enrichment from the crude plant extract is essential for effective final purification. akjournals.com Various chromatographic strategies are employed to increase the concentration of minor cannabinoids before the high-resolution HPLC step.

One effective strategy involves using preliminary chromatographic techniques like flash chromatography. nih.gov This method allows for a rapid, large-scale separation of the crude extract into fractions with varying polarity, thereby enriching the concentration of minor cannabinoids in certain fractions. nih.gov For instance, a hexane extract can be passed through a flash silica (B1680970) gel column, eluting with a gradient of hexane and ethyl acetate (B1210297) to separate compounds based on their chemical properties. nih.gov

Another advanced technique for enrichment is Centrifugal Partition Chromatography (CPC). CPC has been shown to be capable of purifying multiple cannabinoids in a single step from a complex crude extract, leading to the simultaneous enrichment of minor cannabinoids like Cannabichromene (B1668259) (CBC) and Cannabigerol (B157186) (CBG). vulcanchem.com This method's unique selectivity makes it a powerful tool for the initial processing of cannabis extracts to concentrate less abundant compounds for subsequent purification.

Chemical Synthesis Approaches for Cannabichromanone and Analogs

Rational Design and Total Synthesis Strategies

Rational design in cannabinoid synthesis involves a planned, non-obvious approach to constructing the complex molecular architecture. nih.gov This contrasts with biomimetic syntheses that might mimic the plant's biosynthetic pathway. Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, allows for the production of cannabinoids independent of botanical sources, which can be inefficient and yield complex mixtures. google.com

Stereoselectivity is crucial in cannabinoid synthesis due to the presence of multiple stereocenters in many related structures, such as tetrahydrocannabinol (THC). Although cannabichromanone itself is achiral, the principles of stereoselective synthesis are fundamental to the creation of its potential chiral analogs and are a cornerstone of modern cannabinoid chemistry.

Key strategies that can be applied to create specific stereoisomers of related cannabinoid scaffolds include:

Chiral Auxiliaries and Reagents: Utilizing optically pure starting materials, such as citronellal, can guide the stereochemical outcome of a reaction sequence. chemrxiv.org For instance, the total stereoselective synthesis of hexahydrocannabinol (B1216694) (HHC) diastereomers has been achieved using optically pure (R)-(+)- or (S)-(-)-citronellal, demonstrating precise control over the final product's stereochemistry. chemrxiv.org

Asymmetric Catalysis: Metal catalysts paired with chiral ligands can enforce a specific stereochemical pathway. Gold(I)-catalyzed cycloisomerization has been effectively used in the synthesis of other complex cannabinoids like cannabimovone, achieving high stereoselectivity. nih.gov

Substrate-Controlled Reactions: The existing stereochemistry of an intermediate can direct the stereochemistry of subsequent transformations. For example, in the synthesis of certain HHC analogs, a hydroboration reaction was optimized for high diastereoselectivity by choosing a specific borane (B79455) reagent (thexylborane). chemrxiv.org

These methodologies, while often demonstrated on more common cannabinoids, form the toolkit for any rational, stereocontrolled synthesis of potential chiral CBCN derivatives. The ability to produce a single, desired stereoisomer is paramount, as different stereoisomers can have vastly different biological activities.

While specific one-pot total syntheses for cannabichromanone are not extensively detailed in the literature, this strategy has been successfully applied to structurally similar cannabinoids, demonstrating its feasibility.

Application in Cannabinol (B1662348) (CBN) Synthesis: A one-pot total synthesis of CBN was developed using an iodine-mediated deconstructive annulation process from commercially available starting materials. mdpi.com Another approach involved a one-pot cyclization and selective ether cleavage to form the core structure of CBN. mdpi.com

Application in Tetrahydrocannabinol (THC) Synthesis: The acid-promoted condensation of olivetol (B132274) and citral (B94496) was an early example of a one-pot strategy that produced a mixture including cis-THC isomers. frontiersin.org More advanced continuous "one-flow" systems using Lewis acids have been developed for the synthesis of THC and CBD, showcasing a modern evolution of the one-pot concept. d-nb.info

These examples highlight a clear trend toward developing more streamlined and efficient synthetic routes. A hypothetical one-pot synthesis for cannabichromanone would likely involve the condensation of a resorcinol (B1680541) precursor with a suitable terpene-derived partner, followed by an intramolecular cyclization and oxidation cascade within a single reaction vessel to form the characteristic chromanone core.

Preparation of Synthetic Cannabichromanone Analogs

The synthesis of analogs is a critical component of medicinal chemistry, allowing researchers to probe structure-activity relationships (SAR). By systematically modifying the core structure of cannabichromanone, chemists can identify key functional groups and structural features.

Creating derivatives of a natural product involves targeted chemical changes to its structure. For cannabinoids, modifications commonly target the phenolic hydroxyl groups or the alkyl side chain. mdpi.com

Alkyl Chain Modification: The length and structure of the C3 alkyl chain on the resorcinol ring are known to be critical for the biological activity of many cannabinoids. nih.gov Synthesizing a homologous series of cannabichromanone analogs, such as the naturally occurring cannabichromanone-C3 (CBCN-C3) and cannabichromanone-C5 (CBCN-C5), allows for a systematic evaluation of this structural feature. mdpi.comencyclopedia.pub

Functional Group Interconversion: The phenolic hydroxyl groups of the cannabichromanone scaffold are common sites for modification. Methylation or acetylation of these groups has been shown to impact the properties of other cannabinoids. mdpi.com

Scaffold Modification: More complex modifications can involve altering the core heterocyclic ring system itself. For example, rational design strategies have been employed to create novel cannabinoid receptor ligands based on entirely different scaffolds, such as 1,8-naphthyridin-2(1H)-one. nih.gov While distinct from CBCN, this highlights the principle of using a natural product as inspiration for new chemical entities.

The synthesis of these derivatives often follows the same fundamental pathways as the parent compound, but begins with appropriately modified starting materials.

| Modification Type | Target Site | Example Modification | Potential Outcome |

|---|---|---|---|

| Alkyl Chain Variation | C3 of Resorcinol Ring | Change n-pentyl to n-propyl | Creation of C3-homologs (e.g., CBCN-C3) encyclopedia.pub |

| Phenolic Group Derivatization | Phenolic Hydroxyls | Methylation or Acetylation | Altered polarity and receptor binding mdpi.com |

| Core Scaffold Alteration | Benzopyran Ring | Isomerization or Rearrangement | Formation of structurally distinct isomers |

The most direct way to produce structurally modified analogs is to use modified starting materials (precursors) in the synthesis. The biosynthesis and chemical synthesis of many cannabinoids involve the coupling of a polyketide-derived precursor (e.g., olivetolic acid) and a terpene-derived precursor (e.g., geranyl pyrophosphate). nih.govmdpi.com

Varying the Resorcinol Precursor: The synthesis of propyl-cannabinoids (also known as varin-type cannabinoids) is achieved by substituting olivetolic acid (with a pentyl side chain) with divarinic acid (with a propyl side chain). mdpi.com This strategy can be directly applied to produce cannabichromanone-C3 (CBCN-C3) and other short-chain analogs.

Varying the Terpenoid Precursor: While less common for CBCN, altering the terpene component is a standard method for creating diversity in other cannabinoid classes.

Heterologous Biosynthesis: Modern synthetic biology offers a powerful platform for producing modified precursors. oup.com Genetically engineered microorganisms can be designed to produce specific olivetolic acid analogs or other unique building blocks that are difficult to access through traditional chemical synthesis. google.comresearchgate.net This approach allows for the creation of novel cannabinoid scaffolds by feeding these engineered precursors into subsequent chemical or enzymatic reaction steps. mdpi.com

| Standard Precursor | Modified Precursor | Resulting Analog Type |

|---|---|---|

| Olivetolic Acid (pentyl chain) | Divarinic Acid (propyl chain) | Varin-type (C3) cannabinoids mdpi.com |

| Olivetolic Acid | Olivetol (non-carboxylated) | Neutral cannabinoids (in some synthetic routes) d-nb.info |

| Geranyl Pyrophosphate | Farnesyl Pyrophosphate | Sesquiterpenoid-cannabinoids |

Molecular Pharmacology and Receptor Interaction Studies in Vitro

Cannabinoid Receptor Binding Affinities

The primary targets of many phytocannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The affinity of a compound for these receptors is a critical determinant of its pharmacological activity. Radioligand competitive binding assays are commonly employed to determine these binding affinities, typically expressed as the inhibition constant (Ki).

Radioligand binding assays have been utilized to determine the affinity of various cannabichromanone derivatives for the CB1 receptor. In a notable study, the binding affinities of Cannabichromanone B, Cannabichromanone C, and Cannabichromanone D were assessed. The results of these assays provide quantitative measures of how strongly these compounds bind to the CB1 receptor.

Similarly, the binding affinities of cannabichromanone derivatives for the CB2 receptor have been investigated using radioligand competitive binding assays. These studies are crucial for understanding the potential immunomodulatory effects of these compounds, as the CB2 receptor is predominantly expressed in immune cells.

The binding data for cannabichromanone derivatives reveal variations in both potency and selectivity for the CB1 and CB2 receptors. For instance, Cannabichromanone D exhibits a notable binding affinity for the CB1 receptor. nih.gov The selectivity of a compound for one receptor over the other can have significant implications for its therapeutic potential, as activation of the CB1 receptor is associated with psychotropic effects, whereas CB2 receptor activation is not. nih.gov

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| Cannabichromanone B | 3470 ± 601 | 4371 ± 1119 |

| Cannabichromanone C | 8681 ± 1404 | 5789 ± 685 |

| Cannabichromanone D | 7117 ± 1090 | 2828 ± 569 |

In Vitro Functional Assays for Receptor Activation

Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the cannabinoid receptors. These assays measure the cellular response following receptor binding.

The cannabinoid receptors are G-protein coupled receptors (GPCRs). The GTPγS functional assay is a common method to assess the ability of a compound to activate these receptors. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Studies on cannabichromanone derivatives have utilized this assay to determine their functional activity. The results are typically expressed as the EC50 value, which is the concentration of the compound that elicits a half-maximal response. All tested phytocannabinoids in one study, including the cannabichromanone derivatives, were identified as agonists. nih.gov Notably, Cannabichromanone D showed an EC50 of 8 nM for the CB1 receptor. nih.gov

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|

| Cannabichromanone B | 965 ± 268 | > 10,000 |

| Cannabichromanone C | 483 ± 121 | 138 ± 36 |

| Cannabichromanone D | 8 ± 0.9 | 3945 ± 1106 |

Beta-Arrestin Recruitment Studies

Beta-arrestins are intracellular proteins crucial for regulating G protein-coupled receptor (GPCR) signaling, such as the cannabinoid receptors (CB1 and CB2). Upon agonist binding to a GPCR, beta-arrestins are recruited to the receptor. This interaction can lead to two primary outcomes: desensitization of G protein-mediated signaling (termination of the signal) and initiation of separate, G protein-independent signaling pathways. nih.gov Assays measuring beta-arrestin recruitment are therefore vital for characterizing the full pharmacological profile of a cannabinoid, helping to determine if a compound is a "biased agonist" that preferentially activates one pathway over another. universiteitleiden.nl

Despite the importance of this assay in cannabinoid research, a review of the current scientific literature reveals no published studies specifically investigating the ability of Cannabichromanone to induce or inhibit beta-arrestin recruitment at cannabinoid receptors or other GPCRs. springernature.comnih.gov

| Target Receptor | Assay Type | Result (Potency/Efficacy) | Source |

|---|---|---|---|

| CB1 Receptor | Beta-Arrestin Recruitment | No Data Available | N/A |

| CB2 Receptor | Beta-Arrestin Recruitment | No Data Available | N/A |

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Cannabinoid receptors, particularly CB1, can modulate ERK activity. nih.gov Activation of the ERK pathway can be initiated through both G protein-dependent and beta-arrestin-dependent mechanisms following cannabinoid receptor stimulation. nih.gov Studying a cannabinoid's effect on ERK phosphorylation is essential for understanding its potential impact on cellular processes and long-term neuronal plasticity.

Currently, there is no specific in vitro research available that documents the effects of Cannabichromanone on the modulation of the ERK pathway.

| Assay | Cell Line | Result | Source |

|---|---|---|---|

| ERK Phosphorylation | N/A | No Data Available | N/A |

Interaction with Non-Cannabinoid Receptors and Molecular Targets (In Vitro)

The pharmacological effects of cannabinoids often extend beyond the classical CB1 and CB2 receptors. Many cannabinoids interact with a range of other molecular targets, which contributes to their diverse therapeutic profiles.

Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a family of ion channels involved in the sensation of temperature, pain, and pressure. Several cannabinoids, most notably CBD, are known to modulate various TRP channels, including TRPV1, TRPA1, and TRPM8. nih.gov These interactions are thought to contribute significantly to the analgesic and anti-inflammatory effects of certain cannabinoids. To date, no in vitro studies have been published that specifically assess the activity of Cannabichromanone at any of the TRP channel subtypes. researchgate.netnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a key role in regulating gene expression related to metabolism and inflammation. nih.gov Several endocannabinoids and phytocannabinoids have been identified as ligands for PPARs, particularly PPARγ, suggesting a mechanism for their anti-inflammatory and neuroprotective effects that is independent of CB1/CB2 receptors. mdpi.commdpi.com The scientific literature currently lacks any data on the potential interaction between Cannabichromanone and any of the PPAR isoforms.

Serotonin 5-HT1A Receptors

The serotonin 5-HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of anxiety, depression, and mood. CBD has been shown to act as an agonist at 5-HT1A receptors, an interaction believed to mediate some of its anxiolytic and antidepressant-like effects. nih.govfrontiersin.orgdrugbank.com At present, there are no available in vitro studies examining whether Cannabichromanone binds to or modulates the activity of the 5-HT1A receptor.

| Molecular Target | Interaction Type | Result | Source |

|---|---|---|---|

| TRP Channels (e.g., TRPV1, TRPA1) | Agonism/Antagonism | No Data Available | N/A |

| PPARs (e.g., PPARγ) | Agonism/Antagonism | No Data Available | N/A |

| Serotonin 5-HT1A Receptor | Binding/Functional Activity | No Data Available | N/A |

In Silico Molecular Docking for Other Putative Targets (e.g., Androgen Receptor, Epilepsy-related targets)

In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as a cannabinoid, might bind to the active site of a protein or receptor. ayurvedjournal.com This method can screen large libraries of compounds against targets of interest, providing insights into potential binding affinities and interactions, thereby guiding further in vitro and in vivo research. nih.gov This approach has been used to investigate the potential of various cannabinoids to interact with targets like the androgen receptor in the context of prostate cancer and various ion channels and receptors implicated in epilepsy. nih.govsemanticscholar.orgnih.gov

A comprehensive review of the literature shows a lack of specific, detailed molecular docking studies focused on Cannabichromanone against the androgen receptor. While one large screening study included Cannabichromanone D in a list of compounds docked against an epilepsy target, providing a single calculated binding energy value, dedicated and validated in silico analyses for this specific compound against epilepsy-related targets are not available. nih.gov

| Putative Target | Docking Score (kcal/mol) | Predicted Interactions | Source |

|---|---|---|---|

| Androgen Receptor | No Data Available | No Data Available | N/A |

| Epilepsy-related Targets | No Specific Studies Published | No Data Available | N/A |

Table of Mentioned Compounds

| Compound/Target Name | Abbreviation/Symbol | Type |

|---|---|---|

| Cannabichromanone | CBCN | Phytocannabinoid |

| Δ⁹-tetrahydrocannabinol | THC | Phytocannabinoid |

| Cannabidiol | CBD | Phytocannabinoid |

| Beta-Arrestin | β-Arrestin | Intracellular Protein |

| Extracellular Signal-Regulated Kinase | ERK | Protein Kinase |

| Transient Receptor Potential Channels | TRP Channels | Ion Channel Family |

| Peroxisome Proliferator-Activated Receptors | PPARs | Nuclear Receptor Family |

| Serotonin 5-HT1A Receptor | 5-HT1A | G Protein-Coupled Receptor |

| Androgen Receptor | AR | Nuclear Receptor |

Structure Activity Relationship Sar Investigations of Cannabichromanone

Correlating Structural Features with Receptor Binding Profiles

The binding affinity of a ligand to its receptor is the initial determinant of its potential biological activity. For cannabinoids, a general pharmacophore model has been established, which typically includes a phenolic hydroxyl group, a specific conformation of the ring system, and an aliphatic side chain. nih.govcore.ac.uk Modifications to any of these regions can significantly alter the binding profile at cannabinoid receptors CB1 and CB2.

The phenolic hydroxyl group on the resorcinol (B1680541) core is a crucial feature for high-affinity binding to cannabinoid receptors in many classical cannabinoids. nih.gov THC analogues that lack this hydroxyl group or have it modified often show a drastic reduction in their pharmacological activity and binding affinity. nih.gov While direct studies on the oxidative modification of the cannabichromanone backbone and its impact on receptor affinity are not extensively detailed in the literature, the importance of the phenolic hydroxyl group is presumed to be significant for its interaction with CB1 and CB2 receptors.

Oxidative modifications can lead to new chemical entities with altered biological profiles. For instance, the oxidation of cannabigerol (B157186) (CBG) can yield a quinone derivative, which has been shown to interact with the PPARγ receptor. nih.gov Similarly, cannabinol (B1662348) (CBN) is an oxidative by-product of THC degradation and displays a lower affinity for CB1 and CB2 receptors compared to THC. nih.govmdpi.com These examples from other cannabinoid classes suggest that oxidative changes to the cannabichromanone structure, such as hydroxylation or quinone formation, would likely modulate its receptor binding profile, though specific derivatives have yet to be systematically evaluated.

The alkyl side chain at the C-7 position of the cannabichromanone core (corresponding to the C-3 position in the common numbering of THC) is a key pharmacophoric group. mdpi.comresearchgate.net In classical cannabinoids, the length and structure of this side chain critically influence binding affinity and potency at both CB1 and CB2 receptors. nih.govmdpi.com Generally, a minimum of three carbons is required for receptor binding, with affinity increasing with chain length up to about seven or eight carbons. mdpi.comcaymanchem.com Shorter alkyl chains, like the propyl group in tetrahydrocannabivarin (B162180) (THCV), tend to reduce potency at the CB1 receptor compared to the standard pentyl chain. mdpi.com

For cannabichromanone derivatives, specific data highlights the importance of the side chain's conformation. In a study evaluating various phytocannabinoids, a unique derivative, Cannabichromanone D, was identified where the aliphatic chain cyclizes with the phenolic hydroxyl group to create a third ring structure. nih.govresearchgate.net This significant structural modification, which rigidifies the side chain, was found to have a notable impact on its biological activity. nih.govresearchgate.net While detailed binding affinity data for a series of cannabichromanone analogs with varying side-chain lengths is not yet available, the principles established for THC and other cannabinoids strongly suggest that modifying the pentyl chain of cannabichromanone would be a critical strategy for tuning its receptor affinity and selectivity. nih.govmdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many pharmaceuticals, as receptors are chiral environments. ontosight.ai This principle holds true for cannabinoids, where the specific stereoisomer can determine the potency and efficacy of the compound. sci-hub.se Cannabichromanone possesses a chiral center, and its specific spatial configuration is expected to play a significant role in its interaction with biological targets. ontosight.ai The natural form of cannabichromanone has been identified, and its absolute configuration has been determined through methods like Electronic Circular Dichroism (ECD) and Mosher Ester Analysis. vulcanchem.cominnovareacademics.inscilit.com The precise orientation of the substituents on the chromanone core dictates how the molecule fits into the binding pocket of a receptor, influencing its binding affinity and subsequent biological response.

SAR in Relation to In Vitro Functional Activities

Beyond simply binding to a receptor, a ligand's functional activity—whether it acts as an agonist, antagonist, or inverse agonist—is a crucial aspect of its pharmacological profile. An agonist activates the receptor to produce a biological response, while an antagonist blocks the agonist's action. nih.govmdpi.com An inverse agonist binds to the same receptor as an agonist but induces an opposite pharmacological response. mdpi.commdpi.com

In vitro functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine the functional nature of a ligand. nih.gov Studies on a limited set of naturally occurring cannabichromanone derivatives have shown them to act as agonists at both CB1 and CB2 receptors. nih.govresearchgate.net

Specifically, Cannabichromanone D, which features a cyclized side chain, demonstrated an EC₅₀ value of 8 nM for the CB1 receptor, indicating potent agonist activity. nih.govresearchgate.net This suggests that despite the significant structural change, the molecule retains the ability to activate the receptor.

Functional Activity of Cannabichromanone Derivatives

| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Functional Profile |

|---|---|---|---|

| Cannabichromanone B | 965 ± 268 | > 10,000 | Agonist |

| Cannabichromanone C | 483 ± 121 | 138 ± 36 | Agonist |

| Cannabichromanone D | 8 ± 0.9 | 3945 ± 1106 | Agonist |

Data sourced from Radwan et al. (2014). nih.gov

In the broader cannabinoid family, minor structural modifications are known to have dramatic effects, sometimes switching a compound's profile from an agonist to an antagonist or inverse agonist. nih.govmdpi.com For example, certain synthetic cannabinoids can be potent agonists, while closely related structures act as antagonists. mdpi.com Although specific examples of cannabichromanone-based antagonists have not yet been reported, the established SAR principles suggest that targeted structural variations could potentially modulate the functional profile of this class of compounds.

Computational Approaches in SAR Elucidation

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding ligand-receptor interactions at an atomic level and for guiding drug design. core.ac.ukresearchgate.net These techniques are particularly valuable when experimental crystal structures of the receptor-ligand complex are unavailable, which is often the case for cannabinoid receptors. nih.govcore.ac.uk

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to rationalize observed binding affinities and identify key interactions like hydrogen bonds and hydrophobic contacts. researchgate.netuj.edu.pl Molecular dynamics simulations can then be used to study the stability of the docked pose and the conformational changes in the receptor upon ligand binding. uj.edu.pl

While numerous computational studies have been conducted on classical and synthetic cannabinoids to understand their SAR and binding modes at CB1 and CB2 receptors, specific in silico investigations focusing on cannabichromanone are not widely available in the current literature. core.ac.ukfrontiersin.org Applying these computational approaches to the cannabichromanone scaffold could provide valuable insights into its binding mode, explain the activity of its derivatives, and guide the rational design of new analogs with optimized affinity, selectivity, and functional activity. escholarship.orgfrontiersin.org

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of cannabichromanone, docking studies have been employed to investigate its binding affinity and interaction patterns with various protein targets. For instance, a study exploring the molecular targets of minor cannabinoids in breast cancer performed molecular docking analysis on aromatase and estrogen receptor alpha (ERα). nih.gov This research identified several cannabinoids, including cannabichromanone derivatives, as potential inhibitors of these key targets in ER+ breast cancer. nih.gov

In one such molecular docking study, various cannabinoids were evaluated for their binding affinity to different protein targets. The results, as detailed in the table below, highlight the binding energies and key interactions of different cannabichromanone analogs.

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Cannabichromanone C | -7.8 | Hydrogen bonds with Asp309 and Arg115; hydrophobic interactions with Phe221. nih.gov |

| Cannabichromanone B | -7.0 | Hydrogen bonds with the heme group and Asp309; hydrophobic interactions with Phe221. nih.gov |

| Cannabichromanone D | -8.446 | Interactions with epilepsy-related targets. researchgate.net |

Ligand-based virtual screening is another powerful computational method that uses the knowledge of known active ligands to identify new compounds with similar properties from large chemical databases. nih.govcam.ac.uk This approach is particularly useful when the three-dimensional structure of the target protein is unknown. cam.ac.uk The process typically involves generating multiple low-energy conformations of a known active molecule and then screening a virtual library of compounds to find those that have a similar shape and chemical features. nih.gov While specific ligand-based virtual screening studies focusing solely on cannabichromanone are not extensively documented, the principles of this technique are broadly applicable to the cannabinoid class of compounds. nih.govnih.gov The general workflow involves selecting a template molecule with known activity, generating a set of conformers, and then screening a database for molecules with a high degree of similarity. nih.gov

Predictive Modeling for Pharmacological Activity

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholaris.ca These models can then be used to predict the activity of new, untested compounds.

For cannabinoids, QSAR models have been developed to predict their activity at cannabinoid receptors (CB1 and CB2). scholaris.ca These models often use physicochemical descriptors and structural features of the molecules as independent variables to predict their binding affinities or functional activities. scholaris.ca For example, a study might correlate the concentrations of various cannabinoids in extracts with their observed agonist or antagonist activities at CB1 and CB2 receptors to generate predictive models. scholaris.ca

While specific predictive models exclusively for cannabichromanone are not widely published, the methodologies are well-established within the broader field of medicinal chemistry of cannabinoids. scholaris.canih.gov The development of such models for cannabichromanone and its analogs would involve synthesizing a series of related compounds, evaluating their pharmacological activity through in vitro or in vivo assays, and then using computational methods to build and validate a QSAR model. This would enable the prediction of the activity of new cannabichromanone derivatives and guide the synthesis of more potent and selective compounds.

Advanced Analytical Characterization of Cannabichromanone and Its Derivatives

Spectroscopic Methodologies for Structure Elucidation and Absolute Configuration

Spectroscopic analysis is fundamental to the de novo identification of natural products like cannabichromanone. A suite of techniques provides complementary information regarding the molecule's connectivity, functional groups, molecular formula, and three-dimensional arrangement.

Electronic Circular Dichroism (ECD) is a critical technique for determining the absolute configuration and conformation of chiral molecules such as cannabichromanone derivatives. nih.govnih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive or negative Cotton effects (CE), can be related to the spatial arrangement of the chromophores within the molecule. nih.gov

For aryl ketones like cannabichromanone, the modified octant rule is often applied, which correlates the chirality of α,β-unsaturated ketones with the sign of their high-wavelength Cotton effect. nih.gov In the study of cannabichromanone derivatives, ECD has been successfully used to determine the absolute configuration of these compounds, providing essential data that complements findings from other analytical methods. nih.govnih.gov For instance, the CD spectra of specific cannabichromanone derivatives have been recorded and analyzed to confirm their stereochemical assignments. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cannabichromanone and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the carbon-hydrogen framework of the molecule. nih.gov

1D NMR (¹H and ¹³C): The ¹H-NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For cannabichromanone (referred to as compound 1 in a key study), the ¹H-NMR spectrum showed characteristic signals for two aromatic protons, four methyl groups, six methylene groups, and one methine group. nih.gov A notable feature was a sharp singlet at δH 11.52, corresponding to a phenolic hydroxyl group, with its significant downfield shift indicating hydrogen bonding with a nearby carbonyl oxygen. nih.gov

The ¹³C-NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and type of carbon atoms (methyl, methylene, methine, and quaternary). For cannabichromanone, 20 carbon resonances were identified, including those corresponding to methyl, methylene, methine, and several types of quaternary carbons such as oxyaryl, carbonyl, and oxygenated sp³ carbons. nih.gov

2D NMR (COSY and HMBC): To establish the precise connectivity of atoms, 2D NMR experiments are utilized. The Correlation Spectroscopy (COSY) experiment identifies proton-proton couplings, helping to piece together spin systems within the molecule. nih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. HMBC data was instrumental in confirming the substituted 4-chromanone system of cannabichromanone and its derivatives by showing correlations between key protons and carbons. nih.gov For example, correlations from the chelated hydroxyl proton to specific aromatic carbons confirmed its position. nih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 158.8 | |

| 2 | 102.1 | 6.18 (s) |

| 3 | 158.4 | |

| 4 | 107.0 | 6.26 (s) |

| 4a | 104.9 | |

| 5 | 80.2 | |

| 6 | 54.7 | 2.40 (dd, 13.5, 5.0) |

| 7 | 196.8 | |

| 8a | 108.7 | |

| 9 | 26.5 | 1.38 (s) |

| 10 | 21.5 | 1.43 (s) |

| 1' | 42.7 | 2.47 (t, 7.5) |

| 2' | 31.6 | 1.56 (m) |

| 3' | 30.8 | 1.28 (m) |

| 4' | 22.5 | 1.28 (m) |

| 5' | 14.1 | 0.86 (t, 7.0) |

| 1" | 42.1 | 2.00 (m) |

| 2" | 30.1 | 2.59 (m) |

| 3" | 208.7 | |

| 4" | 29.9 | 2.12 (s) |

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the elemental composition of a molecule with high accuracy. nih.gov This technique provides a very precise mass measurement, which allows for the calculation of a unique molecular formula.

For cannabichromanone, HRESIMS analysis yielded a molecular formula of C₂₀H₂₈O₄ based on the measured mass-to-charge ratio (m/z) of its sodium adduct [M+Na]⁺. nih.gov Similarly, for a derivative, the molecular formula C₂₁H₂₈O₃ was determined from the protonated molecule [M+H]⁺. nih.gov This information is fundamental in the initial stages of structure elucidation, as it defines the number of atoms of each element present and the total degrees of unsaturation. nih.gov

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| Cannabichromanone (1) | C₂₀H₂₈O₄ | [M+Na]⁺ | 355.1885 | 355.1901 |

| Cannabichromanone Derivative (4) | C₂₁H₂₈O₃ | [M+H]⁺ | 329.2117 | 329.2089 |

The Mosher ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols. nih.govstackexchange.com The protocol involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), namely (R)-(−)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form two diastereomeric esters. nih.govspringernature.com

The underlying principle is that these diastereomers adopt a specific conformation where the phenyl group of the MTPA moiety creates a distinct magnetic shielding effect on nearby protons. nih.gov By comparing the ¹H-NMR spectra of the (S)- and (R)-esters, the absolute configuration of the carbinol center can be deduced. springernature.com This is achieved by calculating the difference in chemical shifts (ΔδS-R) for protons on either side of the newly formed ester linkage. nih.gov A consistent pattern of positive Δδ values on one side and negative values on the other reveals the absolute stereochemistry. stackexchange.com

This method was successfully applied to determine the absolute configuration at the C-1" secondary carbinol chiral center of a cannabichromanone derivative (compound 2 ). nih.gov Analysis of the ΔδH(S-R) values for protons adjacent to this center established the 1"R absolute configuration. nih.gov

Chromatographic Quantification and Profiling Techniques

Chromatographic techniques are essential for the separation, isolation, and quantification of cannabichromanone from complex mixtures, such as cannabis extracts.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the separation and quantification of cannabinoids. sielc.comcannabissciencetech.com The technique is preferred over gas chromatography (GC) for analyzing acidic cannabinoids as it does not involve high temperatures that can cause decarboxylation. sielc.com

In the context of cannabichromanone research, semi-preparative reversed-phase HPLC (RP-HPLC) has been employed for the final purification of the compound and its derivatives from plant extracts. nih.gov A common stationary phase for this purpose is C18, which separates compounds based on their hydrophobicity. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. nih.gov The retention time (Rt) under specific chromatographic conditions is a characteristic property that aids in the identification of the compound.

| Compound | Retention Time (Rt) | HPLC Conditions |

|---|---|---|

| Cannabichromanone (1) | 14 min | Semi-preparative C18 column; Mobile Phase: MeCN/H₂O (75:25) |

| Derivative 2 | 10 min | |

| Derivative 3 | 8 min | |

| Derivative 4 | 8.5 min |

For quantitative analysis, HPLC is often coupled with UV or Diode-Array Detectors (DAD), as cannabinoids possess chromophores that absorb UV light. cannabissciencetech.com More advanced hyphenated techniques like HPLC-Mass Spectrometry (LC-MS) offer even greater sensitivity and selectivity for cannabinoid profiling in various matrices. cannabissciencetech.comazooptics.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. For cannabinoids, GC analysis often requires a derivatization step, such as silylation, to prevent the decarboxylation of acidic cannabinoids at the high temperatures of the GC inlet and to improve chromatographic peak shape and sensitivity. mdpi.comnih.gov This process replaces active hydrogen atoms in hydroxyl groups with a trimethylsilyl (TMS) group, increasing the volatility of the analytes. cannabissciencetech.com

While specific GC methods validated for the routine quantification of Cannabichromanone are not extensively documented in scientific literature, the general principles of cannabinoid analysis by GC are applicable. A typical GC-based analysis would involve the extraction of Cannabichromanone from the plant matrix, followed by derivatization. The derivatized extract is then injected into the GC system, where it is separated on a capillary column, often with a non-polar stationary phase. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) has become a popular technique for cannabinoid analysis due to its high resolution, speed, and efficiency. ljmu.ac.uk Unlike GC, UHPLC analysis of cannabinoids does not typically require derivatization, allowing for the direct analysis of both neutral and acidic forms of the compounds as they exist in the plant material. nih.gov

For the analysis of Cannabichromanone and its derivatives, a reversed-phase UHPLC method would be the most common approach. This would likely involve a C18 or similar stationary phase column, providing separation based on the hydrophobicity of the analytes. The mobile phase would typically consist of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. researchgate.netmdpi.com A Photodiode Array (PDA) detector can be used for detection and preliminary identification based on the UV-Vis spectrum of the analytes.

Coupled Analytical Systems

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of cannabinoids, especially for minor compounds present at low concentrations. nih.govnih.gov While a specific LC-MS/MS method for the quantification of Cannabichromanone is not widely published, the known molecular formula of Cannabichromanone (C21H28O4) allows for the theoretical determination of its mass-to-charge ratio (m/z) for use in MS detection. nih.gov

In a typical LC-MS/MS workflow, after chromatographic separation by UHPLC, the analyte enters the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) is often employed, where a specific precursor ion for Cannabichromanone is selected and fragmented to produce characteristic product ions. The monitoring of these specific ion transitions provides high selectivity and sensitivity, minimizing interference from the complex matrix of cannabis extracts. plos.org

Table 1: Theoretical Mass Spectrometry Parameters for Cannabichromanone

| Compound | Chemical Formula | Precursor Ion [M+H]⁺ (m/z) |

|---|

Note: Product ions would need to be determined through experimental infusion of a pure standard.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For the analysis of Cannabichromanone, a derivatization step, such as silylation, would be necessary to ensure its thermal stability and volatility for GC analysis. nih.govcannabissciencetech.com Following separation on the GC column, the derivatized Cannabichromanone would be ionized, typically by electron ionization (EI), and the resulting mass spectrum would provide a fragmentation pattern that can be used for structural confirmation. murdoch.edu.au

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the routine analysis and quantification of cannabinoids. researchgate.netresearchgate.net This method offers robustness and the ability to analyze underivatized cannabinoids. bohrium.com An HPLC-DAD method for Cannabichromanone would involve separation on a reversed-phase column, similar to UHPLC. The DAD detector acquires the UV-Vis spectrum for each peak, which can aid in the identification of Cannabichromanone by comparing its spectrum to that of a known standard. Quantification is typically performed at a specific wavelength where the compound exhibits maximum absorbance. nih.gov

Table 2: General HPLC-DAD Parameters for Cannabinoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 2.7 µm, 4.6 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from ~70% B to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | DAD, 210-400 nm |

Note: These are general parameters and would require optimization for the specific analysis of Cannabichromanone.

Optimized Sample Preparation for Analytical Applications

The effective extraction of Cannabichromanone and its derivatives from the complex cannabis plant matrix is a critical first step for any analytical characterization. Research on the isolation of Cannabichromanone has detailed a multi-step extraction and purification process. nih.gov

A common approach begins with a sequential extraction of the plant material with solvents of increasing polarity. For instance, an initial extraction with a non-polar solvent like hexanes can be followed by extractions with dichloromethane, ethyl acetate (B1210297), and ethanol. nih.gov This sequential process helps to fractionate the complex mixture of compounds present in the cannabis plant.

Following the initial extraction, further purification is typically required to isolate Cannabichromanone from other co-extracted compounds. This can be achieved through various chromatographic techniques, such as vacuum liquid chromatography (VLC) and column chromatography. nih.gov The final purification of Cannabichromanone and its derivatives can be accomplished using semi-preparative HPLC, often with a C18 stationary phase. nih.gov For routine quantitative analysis, a more simplified extraction, such as a single-step solvent extraction with ethanol or methanol, followed by filtration, would likely be employed.

Solvent Extraction (e.g., Ethanol, Methanol)

Solvent extraction is a primary method for isolating Cannabichromanone and its derivatives from plant material, typically Cannabis sativa L. The choice of solvent is critical as it influences the efficiency and selectivity of the extraction process. Polar organic solvents like ethanol and methanol are frequently employed due to their high affinity for cannabinoids. researchgate.net

Ethanol is often considered a preferred solvent for cannabinoid extraction. nih.gov Studies have shown that for the recovery of acidic cannabinoids, ethanol can provide the highest yield compared to other organic solvents. nih.gov Cold ethanol extraction is a particularly effective technique as it can limit the co-extraction of undesirable compounds such as chlorophyll and waxes, potentially eliminating the need for a subsequent winterization step. nih.gov The efficiency of ethanol extraction can be influenced by various parameters, including temperature and extraction time. For instance, extractions performed at -20°C have demonstrated favorable outcomes in terms of cannabinoid content. frontiersin.org

Methanol is another polar solvent used in the extraction of cannabinoids. mdpi.com Like ethanol, it is effective in dissolving semi-polar cannabinoids from the plant's trichomes. mdpi.com Research on the sequential extraction of high-potency Cannabis sativa has utilized a gradient of solvents, including ethanol, to isolate various compounds, among them new derivatives of cannabichromanone. nih.gov In such procedures, plant material is successively extracted with solvents of increasing polarity to fractionate the chemical constituents. mdpi.comnih.gov

The table below summarizes typical parameters used in the solvent extraction of cannabinoids, which are applicable to Cannabichromanone.

| Parameter | Ethanol | Methanol | Research Findings |

| Solvent Type | Polar Protic | Polar Protic | Both are effective for extracting semi-polar cannabinoids. researchgate.netmdpi.com Ethanol is noted for high yields of acidic cannabinoids. nih.gov |

| Temperature | Room Temperature to -40°C | Room Temperature | Cold ethanol extraction (-20°C to -40°C) reduces the extraction of chlorophyll and waxes. nih.govfrontiersin.org |

| Extraction Time | 10 minutes to several hours | Variable | Shorter durations (e.g., 10 min) at cold temperatures can yield high cannabinoid content. frontiersin.org |

| Solvent-to-Plant Ratio | 5 L/kg to 25 L/kg | Not specified | Ratios can vary significantly depending on the specific method and desired extract concentration. frontiersin.org |

| Selectivity | High for cannabinoids, can co-extract chlorophyll and waxes (less so at low temperatures). nih.gov | High for cannabinoids. | Pressurized hot water extraction has been found to have solvability properties similar to methanol and ethanol. mdpi.com |

Derivatization Strategies for Specific Analyses

Derivatization is a chemical modification process employed to enhance the analytical properties of target compounds, making them more suitable for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net For cannabinoids, including Cannabichromanone, derivatization serves to increase volatility and thermal stability, preventing degradation and decarboxylation in the hot GC inlet. cannabissciencetech.com

One of the most common derivatization techniques for cannabinoids is silylation. researchgate.net This process involves replacing active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups with an alkylsilyl group, such as trimethylsilyl (TMS). squarespace.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netdntb.gov.ua The resulting TMS derivatives are more volatile and less polar, leading to improved chromatographic separation and detection sensitivity. researchgate.net

Another key application of derivatization is in determining the absolute configuration of chiral molecules. For instance, the Mosher ester analysis has been successfully used to elucidate the stereochemistry of cannabichromanone derivatives. nih.gov This method involves reacting the chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride, to form diastereomeric esters. nih.gov Subsequent analysis of the ¹H-NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the chiral center. nih.gov

The table below outlines common derivatization strategies applicable to the analysis of Cannabichromanone and its derivatives.

| Strategy | Reagent(s) | Purpose | Analytical Technique |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability; prevents decarboxylation. researchgate.netcannabissciencetech.com | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Mosher Ester Analysis | (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl | Determination of absolute configuration of chiral centers. nih.gov | Nuclear Magnetic Resonance (NMR) Spectroscopy |

In Vitro Biological Activities of Cannabichromanone

Antimicrobial Activity Studies

Investigations into the antimicrobial effects of cannabichromanone and its derivatives have been conducted against a panel of bacteria and fungi.

Screening assays evaluating the antibacterial potential of cannabichromanone have been performed. In a study by Ahmed et al. (2008), cannabichromanone and three of its derivatives were tested against several bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA, ATCC 43300). The research found that none of the tested cannabichromanone compounds exhibited antibacterial activity against MRSA or other bacteria in the panel under the tested conditions. nih.gov

Specific data on the efficacy of cannabichromanone against Mycobacterium smegmatis is not available in the reviewed scientific literature. While other cannabinoids have shown activity against this species, studies focusing specifically on cannabichromanone are lacking. nih.gov

The antifungal potential of cannabichromanone has been evaluated against the opportunistic yeast Candida albicans. In the same comprehensive screening of its biological activities, cannabichromanone was tested against Candida albicans (ATCC 90028). The results indicated that cannabichromanone did not possess antifungal properties against this strain. nih.gov While other cannabis-derived compounds have been explored for their anti-Candida effects, cannabichromanone itself was found to be inactive in this specific assay. plos.orgnih.gov

Antiprotozoal and Antimalarial Activity

The efficacy of cannabichromanone and its derivatives has been explored against parasitic protozoa responsible for malaria and leishmaniasis.

Cannabichromanone and its derivatives were assessed for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The study utilized two distinct clones: the chloroquine-sensitive D6 clone and the chloroquine-resistant W2 clone. nih.gov

The findings revealed that cannabichromanone itself (referred to as compound 2 in the study) was inactive against both parasitic clones. However, two of its isolated derivatives demonstrated mild antimalarial activity. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these derivatives are presented below.

| Compound | IC₅₀ (µg/mL) vs. D6 clone | IC₅₀ (µg/mL) vs. W2 clone |

|---|---|---|

| Cannabichromanone Derivative 1 | 3.7 | 3.8 |

| Cannabichromanone | Inactive | Inactive |

| Cannabichromanone Derivative 3 | 4.7 | 3.4 |

| Cannabichromanone Derivative 4 | Inactive | Inactive |

The antiprotozoal screening of cannabichromanone and its derivatives included evaluation against Leishmania parasites. The study by Ahmed et al. (2008) reported that all four tested compounds, including cannabichromanone, exhibited moderate antileishmanial activity. nih.gov While the specific species tested was not explicitly named as Leishmania donovani in the abstract, the results indicate a potential effect against this genus of parasites.

The IC₅₀ values indicating this moderate activity are detailed in the table below.

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Cannabichromanone Derivative 1 | 14.0 |

| Cannabichromanone | 14.0 |

| Cannabichromanone Derivative 3 | 12.5 |

| Cannabichromanone Derivative 4 | 9.0 |

Antioxidant Activity Investigations

The antioxidant potential of cannabichromanone has been investigated through in vitro chemical assays. A study utilized a thin-layer chromatography (TLC) autographic assay with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) to qualitatively assess the radical-scavenging effects of cannabichromanone and its derivatives. nih.gov

In this assay, active antioxidant compounds are visible as yellow spots against a purple background. The results showed that all isolated cannabichromanone compounds produced a bright yellow spot, which is indicative of "strong" antioxidant activity, comparable in intensity to the positive control, Vitamin E. nih.gov This suggests that cannabichromanone possesses notable free-radical-scavenging properties.

Emerging Research Areas and Future Directions in Cannabichromanone Science

Elucidation of Broader In Vitro Biological Actions beyond Known Cannabinoid Receptors

Initial research into the biological effects of cannabichromanone and its derivatives has revealed a spectrum of activities that extend beyond the typical cannabinoid receptors (CB1 and CB2). These findings suggest that cannabichromanone may interact with various other cellular targets, opening up new avenues for therapeutic development.

Recent studies have focused on the antimicrobial, antiprotozoal, and antioxidant properties of these compounds. For instance, a study on cannabichromanone and three of its new derivatives isolated from high-potency Cannabis sativa demonstrated a range of biological activities. While the compounds showed no antimicrobial activity in that particular study, they exhibited mild to moderate antimalarial and antileishmanial effects. nih.gov Specifically, cannabichromanone and one of its derivatives displayed mild activity against the D6 and W2 clones of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, all four isolated compounds showed moderate activity against Leishmania, the protozoan parasite that causes leishmaniasis. nih.gov

Another significant finding is the strong antioxidant activity of cannabichromanone and its derivatives. nih.gov In a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical-scavenging assay, these compounds produced a bright yellow spot, indicating potent antioxidant capabilities, comparable to the positive control, vitamin E. nih.gov This suggests a potential role for cannabichromanone in mitigating oxidative stress-related conditions.

Some cannabichromene (B1668259) derivatives have also shown noteworthy antifungal and antibacterial activities. For example, certain derivatives have demonstrated good antifungal activity against Candida albicans and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium intracellulare. nih.gov These findings underscore the importance of continued in vitro screening of cannabichromanone and its analogues against a wide array of biological targets to fully elucidate their pharmacological profile.

| Compound | Biological Activity | Target Organism/Assay | Observed Effect | IC50 Values (µg/mL) |

|---|---|---|---|---|

| Cannabichromanone (1) | Antimalarial | Plasmodium falciparum (D6 clone) | Mild | 3.7 |

| Cannabichromanone (1) | Antimalarial | Plasmodium falciparum (W2 clone) | Mild | 4.7 |

| Cannabichromanone Derivative (3) | Antimalarial | Plasmodium falciparum (D6 clone) | Mild | 3.8 |

| Cannabichromanone Derivative (3) | Antimalarial | Plasmodium falciparum (W2 clone) | Mild | 3.4 |

| Cannabichromanone (1) | Antileishmanial | Leishmania | Moderate | 14.0 |

| Cannabichromanone Derivative (2) | Antileishmanial | Leishmania | Moderate | 14.0 |

| Cannabichromanone Derivative (3) | Antileishmanial | Leishmania | Moderate | 12.5 |

| Cannabichromanone Derivative (4) | Antileishmanial | Leishmania | Moderate | 9.0 |

| All Isolated Derivatives (1-4) | Antioxidant | DPPH Radical-Scavenging Assay | Strong | N/A |

Comprehensive Study of Structure-Activity Relationships for all Isolated Derivatives

A critical next step in cannabichromanone research is the systematic investigation of the structure-activity relationships (SAR) for all its isolated derivatives. SAR studies are fundamental to medicinal chemistry as they help in understanding how the chemical structure of a compound influences its biological activity. nih.gov By identifying the key chemical features responsible for a compound's pharmacological effects, SAR studies can guide the design of more potent and selective therapeutic agents.

For cannabinoids in general, SAR studies have been instrumental in understanding their interaction with cannabinoid receptors and in the development of synthetic cannabinoids with specific properties. nih.govgovinfo.gov The main goal of these studies is to understand the binding sites of the receptors and the structural requirements for cannabimimetic activity. nih.gov

In the context of cannabichromanone, a comprehensive SAR study would involve systematically modifying its chemical structure and evaluating the impact of these changes on its various biological activities, such as its antimalarial, antileishmanial, and antioxidant effects. Key structural features to investigate would include the chromanone core, the pentyl side chain, and the substituents on the aromatic ring.

For example, altering the length and branching of the pentyl side chain could provide insights into its role in binding to biological targets. Similarly, the addition or removal of hydroxyl or other functional groups on the chromanone ring could reveal their importance for activity. The absolute configuration of chiral centers within the molecule is also a critical factor, as enantiomers of cannabinoids often exhibit different biological activities. nih.govgovinfo.gov

By correlating these structural modifications with changes in biological activity, researchers can build a detailed SAR model for the cannabichromanone class of compounds. This knowledge will be invaluable for the rational design of novel cannabichromanone-based drugs with improved efficacy and safety profiles.

Development of Chemoenzymatic Synthetic Pathways for Scalable Production

The low natural abundance of cannabichromanone in Cannabis sativa presents a significant hurdle for extensive biological and preclinical research. Therefore, the development of efficient and scalable synthetic routes is a high priority. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a promising approach for the sustainable production of cannabichromanone and its derivatives.

Enzymes, such as laccases, can be employed for specific transformations under mild reaction conditions, often avoiding the need for harsh reagents and protecting groups that are common in traditional organic synthesis. mdpi.com For instance, a chemoenzymatic one-pot process has been successfully developed for the synthesis of other complex molecules like tetrahydroisoquinolines, demonstrating the feasibility of this approach. mdpi.com

A potential chemoenzymatic strategy for cannabichromanone could involve using enzymes to construct the chromanone core from readily available precursors. This could be followed by chemical modifications to introduce the desired side chains and functional groups. Such a pathway would not only enable the scalable production of the natural product but also facilitate the creation of a library of novel derivatives for SAR studies.

The development of these synthetic pathways will be crucial for advancing cannabichromanone research from the laboratory to potential clinical applications, ensuring a consistent and cost-effective supply of the compound.

Integration of Multi-Omics Data for Deeper Understanding of Plant-Derived Compound Functions

To gain a holistic understanding of cannabichromanone's role in Cannabis sativa and its effects on biological systems, the integration of multi-omics data is essential. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of the molecular mechanisms underlying biological processes. nih.govastrazeneca.com

In the context of cannabichromanone, a multi-omics approach could be used to:

Elucidate its biosynthetic pathway: By correlating gene expression (transcriptomics) with protein levels (proteomics) and metabolite profiles (metabolomics) in different cannabis strains, it may be possible to identify the genes and enzymes responsible for cannabichromanone biosynthesis.

Identify its molecular targets: Treating cells or tissues with cannabichromanone and analyzing the resulting changes in gene expression, protein levels, and metabolite concentrations can help to identify the cellular pathways and molecular targets affected by the compound. This can provide valuable clues about its mechanism of action.

Understand its physiological role in the plant: Multi-omics can shed light on the function of cannabichromanone in the cannabis plant itself, such as its potential role in defense against pests or pathogens.

The integration of these large and complex datasets, often facilitated by machine learning and artificial intelligence, can reveal novel correlations and generate new hypotheses about the function of plant-derived compounds like cannabichromanone. astrazeneca.com This deeper understanding is crucial for both agricultural applications, such as breeding cannabis varieties with higher cannabichromanone content, and for the development of new therapeutic strategies.

Advanced Computational Modeling for Mechanism-of-Action Prediction

Advanced computational modeling techniques are becoming increasingly powerful tools for predicting the mechanism of action of small molecules and guiding drug discovery efforts. For cannabichromanone, these methods can provide valuable insights into its potential biological targets and binding modes, even in the absence of experimental data.

Molecular Docking: This technique can be used to predict how cannabichromanone binds to the three-dimensional structures of known protein targets. By screening large libraries of protein structures, molecular docking can help to identify potential new targets for the compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how cannabichromanone interacts with its target proteins over time. nih.gov This can help to assess the stability of the binding interaction and to identify key amino acid residues involved in the binding process.

Homology Modeling: For protein targets where the experimental structure is not available, homology modeling can be used to build a theoretical 3D model based on the structure of a related protein. nih.gov This model can then be used for molecular docking and MD simulations.

A computational systems pharmacology approach, as has been applied to other cannabinoids like cannabidiol (CBD), can be used to construct networks of cannabichromanone-target, target-pathway, and target-disease interactions. nih.gov This can help to generate hypotheses about the potential therapeutic applications of cannabichromanone and to prioritize experimental validation studies. By integrating computational modeling with experimental research, the process of elucidating the mechanism of action of cannabichromanone can be significantly accelerated.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing cannabichromanone (CBC) in plant extracts?

To confirm CBC's identity and purity, researchers should employ a combination of chromatographic and spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is critical for preliminary screening due to its sensitivity in detecting cannabinoids . Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, DEPT-135, and 2D experiments (e.g., COSY, HMBC), is essential for structural elucidation, particularly to resolve ambiguities in stereochemistry . High-resolution mass spectrometry (HRESIMS) provides molecular formula validation . For reproducibility, experimental protocols must detail solvent systems, instrument parameters, and calibration standards .

Q. How can researchers optimize extraction protocols for CBC to minimize degradation during isolation?

Extraction efficiency depends on solvent polarity, temperature, and duration. Ethanol or hexane-based methods are common, but supercritical CO2 extraction preserves thermolabile compounds like CBC . Stability studies should monitor CBC degradation under varying pH, light, and oxygen conditions using HPLC-UV or LC-MS . Researchers must report extraction yields, solvent-to-material ratios, and validation metrics (e.g., recovery rates) to ensure reproducibility .

Q. What in vitro assays are suitable for preliminary assessment of CBC's biological activity?

Standard assays include:

- Anti-inflammatory activity : COX-1/2 inhibition assays or cytokine profiling in macrophage models.

- Neuroactivity : Neuronal cell viability assays (e.g., SH-SY5Y cells) under oxidative stress.

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria . Researchers must include positive controls (e.g., indomethacin for COX assays) and validate results with dose-response curves .

Advanced Research Questions

Q. How can conflicting data on CBC's receptor binding affinity be resolved?

Discrepancies in reported CB1/CB2 receptor binding may arise from assay conditions (e.g., radioligand choice, cell line variability). To address this:

- Use standardized competitive binding assays with [³H]CP-55,940 and membrane preparations from identical cell lines (e.g., HEK293 expressing human CB1/CB2).

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare Ki values across studies .

- Control for allosteric modulation by including inverse agonists like SR141716A .

Q. What experimental designs are recommended to investigate CBC's synergistic effects with other cannabinoids?

Employ a factorial design to test CBC in combination with ∆9-THC or CBD at varying ratios. Metrics include:

- Isobolographic analysis to distinguish additive vs. synergistic interactions.

- Transcriptomic profiling (RNA-seq) to identify co-regulated pathways in relevant tissues .

- Pharmacokinetic studies to assess bioavailability changes via LC-MS/MS . Document batch-to-batch variability in cannabinoid ratios and use standardized materials (e.g., NIDA-supplied cannabis) .

Q. How can structure-activity relationship (SAR) studies for CBC derivatives be methodologically rigorous?

- Synthesize analogs with modifications at key positions (e.g., C-7 hydroxyl, geranyl chain) and compare bioactivity.

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes at target receptors, validated by mutagenesis studies .

- Publish full spectroscopic data (NMR, HRESIMS) and crystallographic structures (if available) for novel derivatives .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in CBC pharmacology studies?

- Adopt the ARRIVE guidelines for in vivo studies, including detailed animal models, dosing regimens, and blinding protocols.

- Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories like Figshare or Zenodo .

- Replicate findings across independent labs using identical CBC batches (≥95% purity by HPLC) .

Q. How should researchers address gaps in CBC's pharmacokinetic (PK) and safety profiles?

- Conduct ADMET studies: Plasma stability assays (e.g., liver microsomes), Caco-2 permeability, and Ames tests for genotoxicity.

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposure levels .

- Compare CBC's PK with structurally related cannabinoids (e.g., CBD) to identify metabolic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.